molecular formula C20H21NO4 B2449323 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide CAS No. 1421512-51-7

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2449323
CAS No.: 1421512-51-7
M. Wt: 339.391
InChI Key: OWNMMLHKHCHADU-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide is a synthetic acetamide derivative of interest in chemical biology and early-stage pharmacological research. Its molecular structure, which features a but-2-yn-1-yl linker core connecting distinct phenoxy and acetamide moieties, is structurally analogous to compounds investigated for targeting challenging protein classes . Specifically, related compounds with similar alkynyloxy-acetamide scaffolds have been explored as covalent ligands that target cysteine residues within intrinsically disordered regions of transcription factors, such as MYC, which are often considered "undruggable" with conventional small molecules . The presence of the m-tolyloxy and 2-methoxyphenoxy groups may influence the compound's electronic properties, lipophilicity, and overall biomolecular interaction profile. This compound is provided exclusively for research purposes, such as in vitro assay development, mechanism-of-action studies, and as a building block in the synthesis of more complex chemical probes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-16-8-7-9-17(14-16)25-15-20(22)21-12-5-6-13-24-19-11-4-3-10-18(19)23-2/h3-4,7-11,14H,12-13,15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNMMLHKHCHADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H21NO4
  • Molecular Weight : 315.37 g/mol

The compound features a butynyl group linked to a methoxyphenoxy moiety, which is known for enhancing lipophilicity and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Interaction : The compound is hypothesized to interact with various receptors, including those involved in inflammatory responses and pain modulation.
  • Antioxidant Properties : The presence of methoxy groups in the structure may confer antioxidant properties, aiding in the reduction of oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HCT116 (Colon)10Cell cycle arrest at G1 phase
HeLa (Cervical)20Inhibition of mitochondrial respiration

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was traced back to the activation of the intrinsic apoptotic pathway, confirmed by increased levels of cleaved caspases.

Case Study 2: Inflammation Model

In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased leukocyte infiltration in treated tissues.

Preparation Methods

Williamson Ether Synthesis

The m-tolyloxy moiety is introduced by reacting m-cresol with chloroacetic acid under alkaline conditions:

Reaction Scheme:
$$ \text{m-Cresol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-(m-Tolyloxy)acetic acid} + \text{NaCl} + \text{H}_2\text{O} $$

Conditions:

  • Solvent: Water/ethanol mixture.
  • Base: 2 equivalents NaOH.
  • Temperature: Reflux (80–90°C) for 6–8 hours.
  • Yield: ~75–85% after recrystallization (hot water).

Analytical Validation:

  • FT-IR : Strong absorption at 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).
  • ¹H-NMR (CDCl₃): δ 7.25–6.75 (m, 4H, aromatic), 4.60 (s, 2H, OCH₂CO), 2.35 (s, 3H, CH₃).

Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine

Propargylation of 2-Methoxyphenol

The alkyne backbone is constructed via a Williamson ether synthesis between 2-methoxyphenol and 1-bromo-3-butyne :

Reaction Scheme:
$$ \text{2-Methoxyphenol} + \text{BrCH}2\text{C≡CCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(2-Methoxyphenoxy)but-2-yne-1,4-dibromide} $$

Conditions:

  • Solvent: N,N-Dimethylformamide.
  • Base: Anhydrous K₂CO₃.
  • Temperature: 60°C for 12 hours.
  • Yield: ~65–70%.

Amine Functionalization

The terminal bromide is substituted with ammonia via a Gabriel synthesis :

Reaction Scheme:

  • Phthalimide Protection :
    $$ \text{4-(2-Methoxyphenoxy)but-2-yne-1-bromide} + \text{Phthalimide} \xrightarrow{\text{K}2\text{CO}3} \text{Phthalimido-but-2-yne-ether} $$
  • Deprotection :
    $$ \text{Phthalimido-but-2-yne-ether} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{4-(2-Methoxyphenoxy)but-2-yn-1-amine} $$

Conditions:

  • Solvent: Ethanol.
  • Reagent: Hydrazine hydrate.
  • Temperature: Reflux (78°C) for 4 hours.
  • Yield: ~60–68%.

Analytical Validation:

  • FT-IR : 3300 cm⁻¹ (N-H stretch), 2100 cm⁻¹ (C≡C stretch).
  • ¹³C-NMR : δ 156.2 (C-O), 89.5 (C≡C), 52.1 (CH₂NH₂).

Amide Bond Formation

Acyl Chloride Activation

2-(m-Tolyloxy)acetic acid is converted to its acyl chloride using thionyl chloride :
$$ \text{2-(m-Tolyloxy)acetic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2-(m-Tolyloxy)acetyl chloride} + \text{SO}2 + \text{HCl} $$

Conditions:

  • Solvent: Toluene.
  • Temperature: Reflux (110°C) for 2 hours.
  • Yield: Quantitative.

Coupling with Alkyne-Amine

The acyl chloride reacts with 4-(2-methoxyphenoxy)but-2-yn-1-amine in a nucleophilic acyl substitution:

Reaction Scheme:
$$ \text{2-(m-Tolyloxy)acetyl chloride} + \text{4-(2-Methoxyphenoxy)but-2-yn-1-amine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide} $$

Conditions:

  • Solvent: Dichloromethane.
  • Base: Triethylamine (2 equivalents).
  • Temperature: 0°C to room temperature, 4 hours.
  • Yield: ~70–75% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Analytical Validation:

  • FT-IR : 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N-H bend).
  • ¹H-NMR (CDCl₃): δ 7.20–6.80 (m, 8H, aromatic), 4.50 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 3.75 (s, 2H, NHCH₂), 2.30 (s, 3H, CH₃).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines etherification and amidation using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent:

Reaction Scheme:
$$ \text{m-Cresol} + \text{Propargylamine} + \text{Chloroacetic acid} \xrightarrow{\text{DCC, DMAP}} \text{this compound} $$

Conditions:

  • Solvent: N,N-Dimethylformamide.
  • Catalysts: 4-Dimethylaminopyridine (DMAP).
  • Temperature: Room temperature, 24 hours.
  • Yield: ~55–60%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for amide formation:

Conditions:

  • Solvent: Acetonitrile.
  • Power: 150 W.
  • Temperature: 100°C, 30 minutes.
  • Yield: ~80–85%.

Comparative Analysis of Methods

Method Yield Reaction Time Purification Scalability
Stepwise Synthesis 70–75% 18–24 hours Column chromatography Moderate
One-Pot Tandem 55–60% 24 hours Recrystallization Low
Microwave-Assisted 80–85% 0.5 hours Solvent extraction High

Key Findings:

  • Stepwise synthesis offers higher purity but requires extensive purification.
  • Microwave-assisted methods enhance efficiency but demand specialized equipment.

Challenges and Optimization Strategies

Alkyne Stability

The but-2-yn-1-yl group is prone to polymerization under acidic or high-temperature conditions. Mitigation strategies include:

  • Conducting reactions under inert atmospheres (N₂/Ar).
  • Using stabilizers like hydroquinone.

Amide Hydrolysis

The acetamide bond may hydrolyze in strongly acidic/basic environments. Optimal pH ranges (6–8) are maintained during workup.

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with varied substituents on the methoxy and m-tolyloxy groups .
  • Bioactivity profiling : Test analogs in enzyme inhibition, cytotoxicity, and pharmacokinetic assays .
  • Statistical analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

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